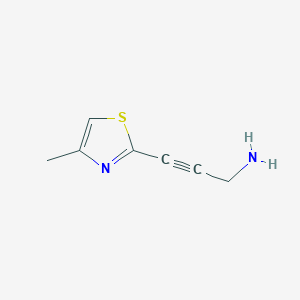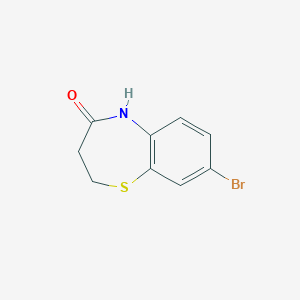![molecular formula C14H21ClO B13163092 {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is an organic compound that features a benzene ring substituted with a chloromethyl group and a 3,3-dimethylbutoxy group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene typically involves the following steps:
Preparation of 3,3-dimethylbutanol: This can be synthesized through the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride.
Formation of 3,3-dimethylbutyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Etherification: The 3,3-dimethylbutyl chloride is reacted with benzyl alcohol in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
Substitution: Products include azides, nitriles, and other substituted derivatives.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of {[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The chloromethyl group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the 3,3-dimethylbutoxy group.
3,3-Dimethylbutyl Chloride: Similar in structure but lacks the benzene ring.
Benzyl Alcohol: Similar in structure but has a hydroxyl group instead of a chloromethyl group.
Uniqueness
{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene is unique due to the combination of a benzene ring with a chloromethyl group and a 3,3-dimethylbutoxy group. This unique structure imparts distinct reactivity and properties, making it a valuable compound in various chemical syntheses and applications.
Eigenschaften
Molekularformel |
C14H21ClO |
|---|---|
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
[2-(chloromethyl)-3,3-dimethylbutoxy]methylbenzene |
InChI |
InChI=1S/C14H21ClO/c1-14(2,3)13(9-15)11-16-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI-Schlüssel |
LHBXSUSOIFKQAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(COCC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)

![6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13163023.png)
![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)

![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)
![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)





![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13163112.png)
